This compound falls under the category of amino acid derivatives and is specifically classified as a chiral amino acid analog. It is often studied for its applications in drug discovery and peptide synthesis due to its structural resemblance to natural amino acids.
The synthesis of (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate can be achieved through several methods, including:
The molecular formula of (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is , with a molecular weight of approximately 330.809 g/mol.
The (S)-configuration indicates that the compound exhibits chirality, which is critical for its biological activity and interaction with enzymes or receptors in biological systems.
(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate participates in several significant chemical reactions:
The mechanism of action for (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate primarily involves its role as a substrate in enzymatic reactions. Its structure allows it to mimic natural amino acids, enabling it to participate in biochemical pathways effectively.
Research indicates that compounds similar to (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate exhibit:
The compound's stability under various conditions makes it suitable for use in synthetic organic chemistry and pharmaceutical applications.
(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate has numerous scientific applications:
The stereoselective synthesis of (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate leverages transition-metal catalysis to achieve high enantiomeric excess (e.e.). A pivotal method involves ruthenium-catalyzed 1,3-nitrogen migration, where carboxylic acid precursors undergo regio- and enantioselective C(sp³)−H amination. This reaction employs chiral-at-metal ruthenium complexes (e.g., Λ-RuDMP) with a Δ-configured ruthenium center, facilitating a cyclic transition state that ensures stereocontrol. The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group proves optimal, yielding target α-amino esters with >95% e.e. and 93% yield, outperforming trifluoroacetamide (0% conversion) or tosyl groups (<5% yield) [2].
Key reaction parameters include:
Table 1: Protecting Group Impact on Stereocontrolled 1,3-Nitrogen Shift
| Protecting Group (PG) | Conversion (%) | Amino Acid Yield (%) | e.e. (%) |
|---|---|---|---|
| COCF₃ (Trifluoroacetyl) | 0 | – | – |
| Ts (Tosyl) | 37 | <5 | n.d. |
| CO₂Me (Methoxycarbonyl) | 100 | 86 | 89 |
| Troc | 100 | 93 | 95 |
Alternative strategies include pseudoephenamine glycinamide aldolization, which generates β-hydroxy-α-amino acids with ≥98% e.e. under lithium hexamethyldisilazide activation. Though not directly applied to the target compound, this method exemplifies stereoselective α-amino acid synthesis [10].
The benzyloxycarbonyl (Z) group serves dual roles: it protects the ε-amine of lysine derivatives while enabling selective deprotection via hydrogenolysis or mild acids. Its orthogonality to methyl esters is critical, as the latter remain stable under Z-deprotection conditions. The methyl ester, introduced via esterification of the C-terminal carboxylate, enhances substrate solubility during purification and resists racemization during peptide elongation [3] [5].
Cleavage protocols:
Table 2: Orthogonal Deprotection Conditions
| Functionality | Reagent | Conditions | Compatibility |
|---|---|---|---|
| Z-group | H₂/Pd-C | 25°C, 4–12 h | Stable to methyl esters |
| Z-group | TFA/TMSBr (95:5) | 0°C→25°C, 1 h | Cleaves Z, leaves methyl ester intact |
| Methyl ester | 1M LiOH | THF/H₂O, 0°C, 30 min | Preserves Z-group |
Challenges include minimizing aspartimide formation during Z-group removal in acidic environments. Pseudoproline dipeptides or backbone protection (e.g., Dmb groups) mitigate this by suppressing aggregation [8].
Incorporating the target compound into peptide chains employs backbone anchoring linker (BAL) resins. The C5’-aminouridine precursor is immobilized onto BAL resin via reductive amination, enabling on-resin elongation. This strategy circumvents solubility issues and simplifies purification, achieving yields of 12–27% over 8 steps for peptidouridine analogs [3].
Key steps:
Table 3: Solid-Phase Synthesis Efficiency
| Modification Site | Yield (%) | Purity (HPLC) |
|---|---|---|
| Carboxylate length (Glu → Asp) | 12–17 | >90% |
| Dipeptide variation | 6–27 | 85–95% |
| Lipidated analogs | 5–10 | >80% |
Resin selection: Polystyrene-based supports with ≤1% DVB cross-linking optimize swelling in DMF. Low-loading resins (e.g., Novabiochem®) reduce intermolecular aggregation, particularly for hydrophobic sequences like lysine-rich peptides [4] [8].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: